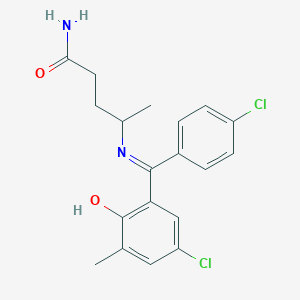
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as Schiff bases, which are characterized by the presence of an imine functional group (-C=N-) and have been shown to possess a broad range of biological activities.
Mécanisme D'action
The mechanism of action of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. Additionally, it has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide can modulate various biochemical and physiological processes in cells. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. Additionally, it has been shown to induce the expression of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, it has been shown to possess a broad spectrum of activity against various cancer cell types. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide. One area of interest is its potential as a combination therapy with other anticancer agents, which may enhance its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, there is potential for the development of derivatives of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide is typically achieved through a multi-step process involving the reaction of 5-chloro-2-hydroxy-3-methylbenzaldehyde with 4-chlorobenzylamine to form the corresponding Schiff base. This intermediate is then reacted with pentanoyl chloride to yield the final product.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide have been the subject of numerous studies. One area of research has focused on its potential as an anticancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Propriétés
Numéro CAS |
104775-04-4 |
|---|---|
Nom du produit |
4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanamide |
Formule moléculaire |
C19H20Cl2N2O2 |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]pentanamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-11-9-15(21)10-16(19(11)25)18(13-4-6-14(20)7-5-13)23-12(2)3-8-17(22)24/h4-7,9-10,12,25H,3,8H2,1-2H3,(H2,22,24) |
Clé InChI |
FYDZOPPVCGTPEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)CCC(=O)N)C2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=CC(=CC(=C1O)C(=NC(C)CCC(=O)N)C2=CC=C(C=C2)Cl)Cl |
Synonymes |
4-[[(E)-(3-chloro-5-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-(4-chlor ophenyl)methyl]amino]pentanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




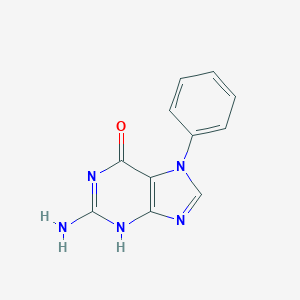
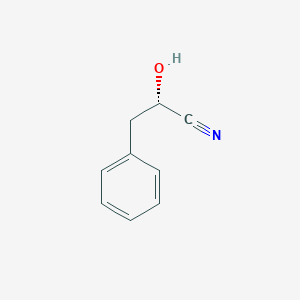
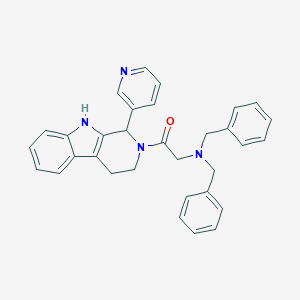
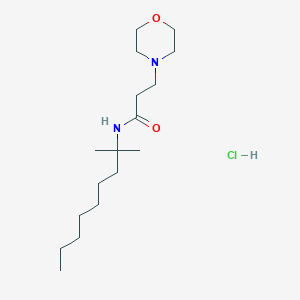
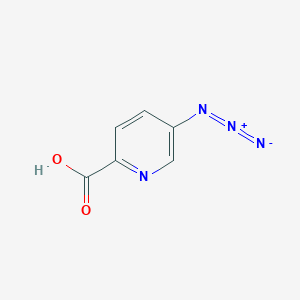
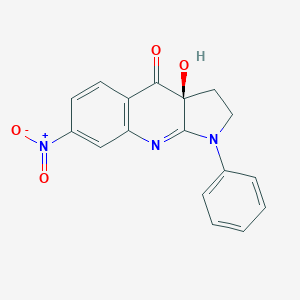
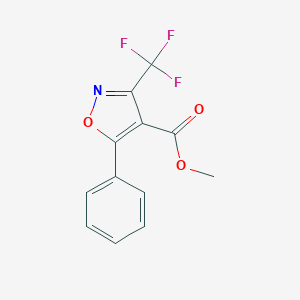

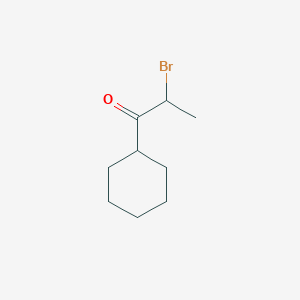



![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)